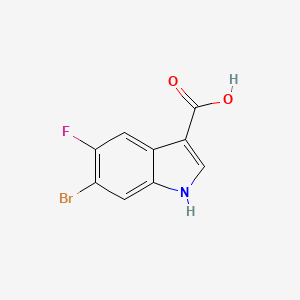
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid
Overview
Description
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a type of indole derivative . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular formula of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is C9H5BrFNO2 . Indole derivatives possess various biological activities, which have attracted interest among researchers to synthesize a variety of indole derivatives .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid are not available, indole derivatives are known to show various biologically vital properties .Scientific Research Applications
Herbicidal Activity
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid: derivatives have been explored for their potential as herbicides. These compounds act as antagonists to the auxin receptor protein TIR1, which is essential for plant growth regulation and weed control. Research has shown that these derivatives can exhibit significant inhibitory effects on the roots and shoots of various plants, suggesting their utility in increasing crop yield and managing agricultural weeds .
Antiviral Agents
Indole derivatives, including those related to 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid , have been identified as potent antiviral agents. They have shown inhibitory activity against influenza A and other viruses, indicating their potential in developing new antiviral drugs .
Enzyme Inhibition
This compound has been used as a reactant for the preparation of inhibitors targeting specific enzymes. For instance, it has been involved in the synthesis of inhibitors for the E. coli MurD ligase, which is crucial in bacterial cell wall synthesis .
Hedgehog Pathway Inhibition
Derivatives of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid have been synthesized as inhibitors of the Hedgehog signaling pathway. This pathway is important in developmental processes and its aberrant activation is implicated in various cancers. Inhibitors targeting this pathway could lead to new therapeutic strategies .
Future Directions
properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKTBYKZBFYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



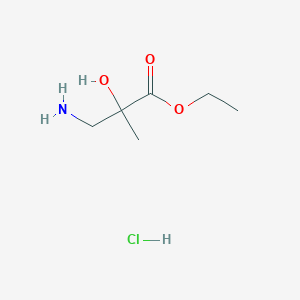

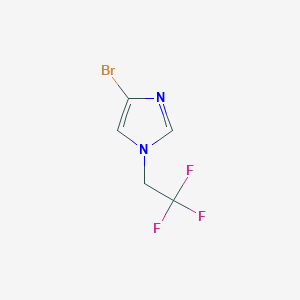
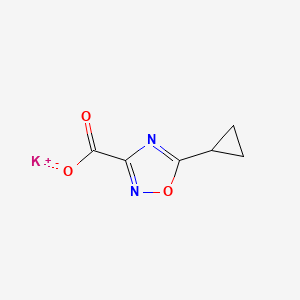
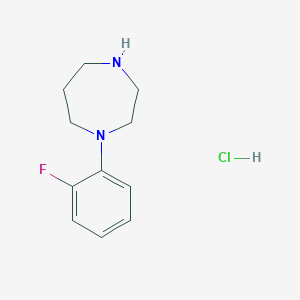
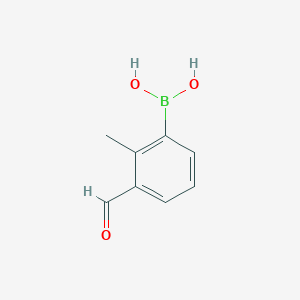
![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
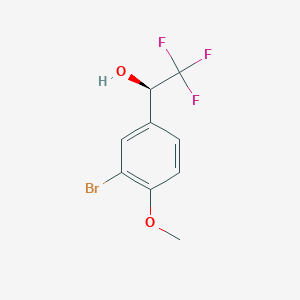

![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)